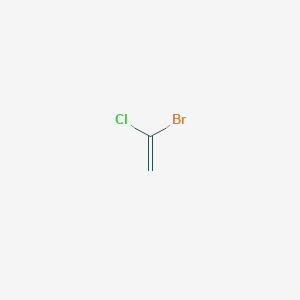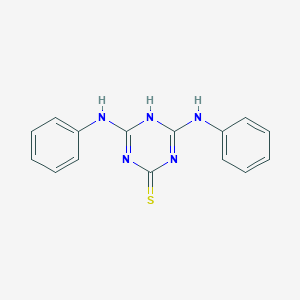
3-甲基异喹啉-1(2H)-酮
描述
3-Methylisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their diverse pharmacological activities.
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a subject of extensive research. A base-catalyzed tandem cyclization process has been developed to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are closely related to 3-methylisoquinolin-1(2H)-one. This method involves a three-component reaction of ninhydrin, aniline, and acetylenic esters, occurring under transition-metal-free conditions . Another approach utilizes a rhodium(III)-catalyzed tandem C-H-allylation/N-alkylation annulation with 2-methylidenetrimethylene carbonate to access 3,4-dihydroisoquinolin-1(2H)-ones . Additionally, a one-pot multistep synthesis has been reported for 3,4-fused isoquinolin-1(2H)-one analogs, starting from benzonitrile or nicotinonitrile derivatives .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex and diverse. For instance, the crystal structure of a novel quinolinone derivative was studied using X-ray crystallography, providing insights into the molecular geometry and intermolecular interactions . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. The controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones demonstrates the potential for radical cyclization cascades . Moreover, the preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters indicates the versatility of isoquinoline chemistry . The synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes by carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization further exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the synthesis and characterization of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones revealed their vasodilatation activity, indicating potential medicinal applications . The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one provided a new method with higher yield, showcasing the practical aspects of synthesizing such compounds . Lastly, the preparation of 1-methyl-1,2,3,4-tetrahydroisoquinoline simplified the synthetic method, making it more accessible for further studies and applications10.
科学研究应用
1. Synthesis of Novel Compounds
- A method was developed for synthesizing novel isoquinolin-1(2H)-ones, with potential applications in creating anticancer compounds (Konovalenko et al., 2020).
- The synthesis of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones showed vasodilatation activity, highlighting its potential in cardiovascular research (Zhang San-qi, 2010).
- A new method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one was reported, crucial for constructing isoquinoline alkaloids (Mujde, Özcan, & Balcı, 2011).
2. Antitumor and Anticancer Applications
- Synthesized 3-arylisoquinolines showed a broad antitumor spectrum against various human tumor cell lines (Cho et al., 1998).
- Studies on 3-arylisoquinolin-1(2H)-ones led to the synthesis of compounds with potent in vitro antitumor activity (Cheon et al., 1999).
3. Novel Synthesis Methods
- A palladium-catalyzed method to synthesize 3-methylisoquinolines, important for the creation of derivatives in organic synthesis (Chen et al., 2021).
- A microwave-assisted approach was developed for synthesizing 3-methyl isoquinolines, signifying advancements in synthetic techniques (Vargas Vargas, Larghi, & Kaufman, 2018).
4. Exploratory Research
- Research on the electronic states of 3-methylisoquinoline provided insights into its spectroscopic properties, relevant for understanding its behavior in various applications (Sinha, Singh, & Kundu, 2012).
5. Biochemical Applications
- Isoquinolines were evaluated for inhibition of Plasmodium falciparum Protein Kinase A, indicating potential antimalarial applications (Buskes et al., 2016).
属性
IUPAC Name |
3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMZDFCQJQQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390546 | |
| Record name | 3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylisoquinolin-1(2H)-one | |
CAS RN |
7114-80-9 | |
| Record name | 3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




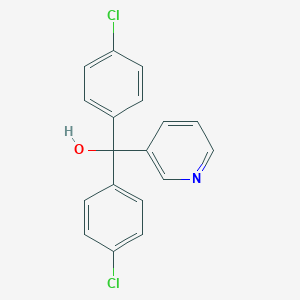
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
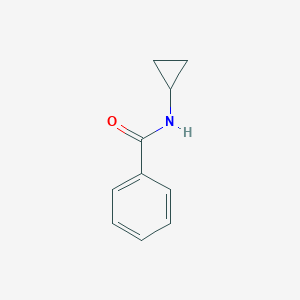

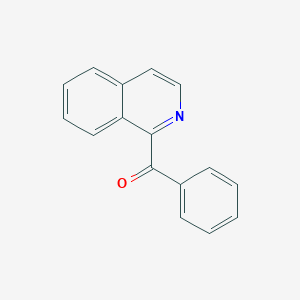
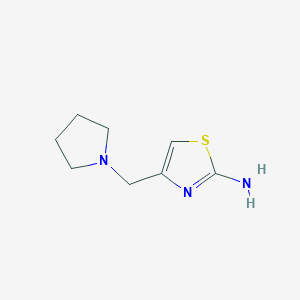
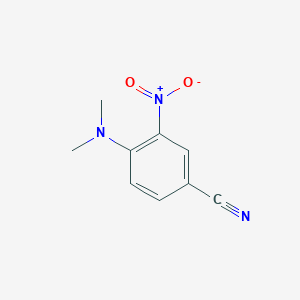
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
